molecular formula C5H11ClO3S B2818997 4-Methoxybutane-2-sulfonyl chloride CAS No. 1250276-93-7

4-Methoxybutane-2-sulfonyl chloride

Cat. No.: B2818997
CAS No.: 1250276-93-7
M. Wt: 186.65
InChI Key: JSEBKXSMYTWRIE-UHFFFAOYSA-N
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Description

4-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing sulfonyl groups into molecules.

Preparation Methods

The synthesis of 4-Methoxybutane-2-sulfonyl chloride typically involves the reaction of 4-methoxybutane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methoxybutane-2-sulfonic acid+Thionyl chloride4-Methoxybutane-2-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Methoxybutane-2-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Methoxybutane-2-sulfonic acid+Thionyl chloride→4-Methoxybutane-2-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Methoxybutane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxybutane-2-sulfonic acid and hydrogen chloride.

    Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxybutane-2-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxybutane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA) .

Comparison with Similar Compounds

4-Methoxybutane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene ring.

The uniqueness of this compound lies in its methoxy-substituted butane chain, which can impart different reactivity and properties compared to other sulfonyl chlorides .

Properties

IUPAC Name

4-methoxybutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEBKXSMYTWRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250276-93-7
Record name 4-methoxybutane-2-sulfonyl chloride
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